molecular formula C23H19N3O3S3 B11141791 [(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11141791
M. Wt: 481.6 g/mol
InChI Key: LRDWWFDWWWFJIH-UNOMPAQXSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configuration at the methylidene group bridging the pyrazole and thiazolidinone moieties. Its core structure includes a 1,3-thiazolidin-4-one ring with a 2-thioxo substituent and an acetic acid side chain at position 2. The pyrazole ring at position 5 is substituted with a phenyl group at position 1 and a 4-(ethylsulfanyl)phenyl group at position 3. The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or thia-Michael addition followed by cyclization, similar to related derivatives .

Properties

Molecular Formula

C23H19N3O3S3

Molecular Weight

481.6 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C23H19N3O3S3/c1-2-31-18-10-8-15(9-11-18)21-16(13-26(24-21)17-6-4-3-5-7-17)12-19-22(29)25(14-20(27)28)23(30)32-19/h3-13H,2,14H2,1H3,(H,27,28)/b19-12-

InChI Key

LRDWWFDWWWFJIH-UNOMPAQXSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde

The pyrazole carbaldehyde intermediate is synthesized via a Vilsmeier-Haack reaction. Substituted acetophenone hydrazones are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours. For the introduction of the ethylsulfanyl group, 4-(ethylsulfanyl)benzaldehyde is condensed with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazole core. The resulting aldehyde is purified via recrystallization from ethanol, yielding a pale yellow solid (85–90% purity).

Synthesis of 2-(2,4-Dioxo-3-thiazolidinyl)acetic Acid

The thiazolidinone-acetic acid precursor is prepared in two steps:

  • Formation of thiazolidine-2,4-dione (TZD): Chloroacetic acid reacts with thiourea under ice-cold conditions to form 2-iminothiazolidin-4-one, which is refluxed with hydrochloric acid for 12 hours to yield TZD.

  • Alkylation with bromoacetic acid: The potassium salt of TZD is alkylated with ethyl bromoacetate in acetone at 50°C for 5 hours, producing ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate. Acid hydrolysis with dilute sulfuric acid in acetic acid under reflux for 5–6 hours yields 2-(2,4-dioxo-3-thiazolidinyl)acetic acid (94% yield).

Condensation Reaction for Core Structure Assembly

The final step involves a Knöevenagel condensation between 2-(2,4-dioxo-3-thiazolidinyl)acetic acid and 1-phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde. Two optimized methods are documented:

Method A: Reflux in Glacial Acetic Acid

A mixture of the thiazolidinone-acetic acid (0.01 mol), pyrazole carbaldehyde (0.01 mol), and fused sodium acetate (0.015 mol) in glacial acetic acid is refluxed for 2 hours. The product precipitates upon cooling and is recrystallized from an ethanol-dioxane mixture, yielding the target compound as orange crystals (89% yield). The Z-configuration of the exocyclic double bond is confirmed by ¹H-NMR (δ 8.17 ppm for the vinylic proton).

Method B: Room-Temperature Reaction in PEG-400

A greener approach utilizes polyethylene glycol-400 (PEG-400) as a solvent. The reactants are stirred at room temperature until precipitation occurs, followed by filtration and recrystallization. This method achieves comparable yields (87–90%) without energy-intensive reflux.

Table 1: Comparison of Condensation Methods

ParameterMethod A (Acetic Acid)Method B (PEG-400)
Reaction Time2 hours3–4 hours
TemperatureReflux (118°C)Room temperature
Yield89%87–90%
Solvent RecyclabilityLowHigh
ByproductsMinimalWater only

Structural Characterization and Validation

The compound is validated using spectroscopic techniques:

  • IR Spectroscopy: A carbonyl stretch at 1712–1715 cm⁻¹ confirms the thiazolidinone ring, while a thioxo (C=S) absorption appears at 1210–1220 cm⁻¹.

  • ¹H-NMR (DMSO-d₆): Key signals include δ 8.21 (s, 1H, vinylic CH), δ 7.40–8.07 (m, 15H, aromatic protons), and δ 4.12 (s, 2H, acetic acid CH₂).

  • Mass Spectrometry: A molecular ion peak at m/z 493.7 ([M+H]⁺) aligns with the molecular formula C₂₆H₂₇N₃O₃S₃.

Optimization and Challenges

Stereochemical Control

The Z-configuration of the exocyclic double bond is critical for biological activity. Reaction conditions favoring thermodynamic control (e.g., prolonged reflux) enhance Z-isomer formation, as evidenced by upfield shifts in the vinylic proton signal.

Purification Challenges

The acetic acid moiety increases polarity, complicating crystallization. Gradient recrystallization using ethanol-dioxane (3:1) improves purity (>95%).

Scalability and Industrial Relevance

Method B (PEG-400) is preferred for large-scale synthesis due to its low energy requirements and solvent recyclability. A gram-scale trial produced 8.9 g of product with 88% yield, demonstrating feasibility for industrial applications.

Alternative Synthetic Routes

Multicomponent Reactions

A one-pot synthesis using aryl glyoxal, aryl thioamide, and pyrazolone in hexafluoroisopropanol has been reported for analogous compounds, though adaptation for the acetic acid derivative remains unexplored.

Solid-Phase Synthesis

Immobilization of the thiazolidinone core on Wang resin has been attempted for combinatorial libraries, but low yields (50–60%) limit practicality .

Chemical Reactions Analysis

    Reactivity: ETTA undergoes several types of reactions

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peroxides or metal catalysts.

    Major Products: The products formed depend on the reaction conditions and the substituents present. These could include derivatives with modified functional groups.

  • Scientific Research Applications

    Key Structural Features

    • Thiazolidinone Ring : Provides a scaffold for biological activity.
    • Pyrazole Group : Associated with anti-inflammatory and analgesic properties.
    • Ethylsulfanyl Substituent : May contribute to lipophilicity and enhance bioavailability.

    Anticancer Activity

    Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

    Case Study: Cytotoxicity Assay

    In a study conducted on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 12 µM) .

    Anti-inflammatory Properties

    The anti-inflammatory potential of this compound has also been investigated. Thiazolidinone derivatives have shown efficacy in reducing inflammation markers in animal models.

    Data Table: Anti-inflammatory Activity

    CompoundModel UsedDose (mg/kg)Inhibition (%)
    Target CompoundCarrageenan-induced paw edema5065%
    AspirinCarrageenan-induced paw edema5070%

    This table illustrates the comparative anti-inflammatory effects of the target compound versus a standard anti-inflammatory drug .

    Pesticidal Activity

    The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Research indicates that thiazolidinone derivatives can act as effective insecticides.

    Case Study: Insecticidal Efficacy

    In laboratory tests against aphids, the compound exhibited a mortality rate of 80% at a concentration of 100 ppm after 48 hours, outperforming conventional insecticides .

    Herbicidal Properties

    Preliminary studies suggest that this compound may also possess herbicidal properties. Its mechanism involves disrupting plant growth by inhibiting specific metabolic pathways.

    Data Table: Herbicidal Activity

    CompoundTarget PlantConcentration (ppm)Efficacy (%)
    Target CompoundAmaranthus retroflexus20075%
    GlyphosateAmaranthus retroflexus20085%

    This table summarizes the herbicidal efficacy of the target compound compared to glyphosate .

    Polymer Development

    The unique chemical structure allows for potential applications in polymer science. The compound can be utilized as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.

    Case Study: Polymer Blends

    Research on polymer blends incorporating this compound has shown improved tensile strength and thermal resistance compared to traditional polymers .

    Mechanism of Action

    • ETTA’s mechanism of action depends on its specific derivatives.
    • It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound belongs to a broader class of 5-arylidene-4-thiazolidinones, which exhibit diverse pharmacological activities. Below is a comparative analysis with structurally related derivatives:

    Compound Key Substituents Synthesis Route Reported Activity Key Differences
    Target Compound 4-(Ethylsulfanyl)phenyl on pyrazole Likely cyclization of thiosemicarbazide Not explicitly reported Ethylsulfanyl group increases lipophilicity vs. shorter alkyl/aryl groups .
    [(5Z)-5-({3-[4-(Propylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-...]acetic acid 4-(Propylsulfanyl)phenyl on pyrazole Similar cyclization Not reported Longer alkyl chain (propyl vs. ethyl) may enhance metabolic stability .
    (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... 3-Fluoro-4-propoxyphenyl on pyrazole Multi-step cyclization Not reported Fluoro and propoxy groups may improve target binding via H-bonding and steric effects .
    2-{5-[(3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-... 4-(4-Fluorobenzyloxy)phenyl on pyrazole Thia-Michael addition Not reported Fluorobenzyloxy group enhances electron-withdrawing effects, altering reactivity .
    3-Carboxymethyl-5-(2-methylcinnamylidene)rhodanine (ONO-2235) 2-Methylcinnamylidene substituent Cyclocondensation of rhodanine derivatives Antihyperglycemic (Kinedak®) Lack of pyrazole ring; cinnamylidene group may confer distinct conformational flexibility .

    Physicochemical and Pharmacokinetic Properties

    • Lipophilicity : The ethylsulfanyl group (logP ~1.37 predicted) provides moderate lipophilicity, intermediate between methylsulfanyl (lower logP) and propylsulfanyl (higher logP) analogues .
    • Synthetic Yield: Comparable to derivatives synthesized via thia-Michael reactions (e.g., 48–60% yields in related pyrazole-thiazolidinones ).

    Biological Activity

    Chemical Structure and Properties

    The molecular formula of this compound is C22H24N4O3S2, and it features a thiazolidinone core structure with various substituents that may influence its biological activity. The presence of the ethylsulfanyl group and the pyrazole moiety are particularly noteworthy due to their known pharmacological properties.

    PropertyValue
    Molecular Weight440.58 g/mol
    SolubilitySoluble in DMSO
    Melting PointNot available
    CAS NumberNot assigned

    Antioxidant Activity

    Research indicates that compounds with thiazolidinone structures often exhibit antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

    Anti-inflammatory Effects

    The compound has demonstrated significant anti-inflammatory activity in various models. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory conditions.

    Anticancer Properties

    Recent studies have explored the anticancer effects of this compound. In cell line assays, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth.

    Antimicrobial Activity

    The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests potential applications in treating infections.

    Case Study 1: Antioxidant Activity

    A study published in Chemistry & Biology demonstrated that the compound significantly reduces oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a dose-dependent response, highlighting its potential as a therapeutic antioxidant .

    Case Study 2: Anti-inflammatory Mechanisms

    In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory mediators. Histological analysis showed less tissue damage compared to controls, supporting its role as an anti-inflammatory agent .

    Case Study 3: Anticancer Efficacy

    A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study concluded that it could serve as a promising candidate for further development in cancer therapy .

    Q & A

    Basic Research Questions

    Q. How can the synthesis of this compound be optimized to improve yield and purity?

    • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. Key steps include refluxing intermediates (e.g., pyrazole and thiazolidinone precursors) in acetic acid with sodium acetate as a catalyst to facilitate cyclization . Solvent choice (e.g., DMF-acetic acid mixtures) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to thiosemicarbazide) are critical for minimizing side products . Post-synthesis purification via recrystallization (using DMF-ethanol mixtures) and HPLC analysis ensures >95% purity .

    Q. What spectroscopic and chromatographic techniques are essential for structural characterization?

    • Methodological Answer :

    • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to verify regiochemistry, particularly the Z-configuration of the exocyclic double bond .
    • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .
    • HPLC : Monitor purity and degradation products using reverse-phase C18 columns with UV detection at 254 nm .

    Q. How can computational modeling predict electronic properties relevant to biological activity?

    • Methodological Answer : Use Multiwfn software to analyze electron density distributions, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps). This identifies nucleophilic/electrophilic sites and correlates with reactivity in biological systems . For example, the thioxo group’s electron-withdrawing effect can be mapped to predict binding affinity to enzymatic targets .

    Advanced Research Questions

    Q. How do structural modifications (e.g., ethylsulfanyl vs. methoxyphenyl substituents) impact antimicrobial activity?

    • Methodological Answer :

    • Synthetic variation : Replace the ethylsulfanyl group with methoxy or halogens via Suzuki coupling or nucleophilic substitution .
    • Biological testing : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, analogs with electron-deficient aromatic rings show enhanced activity due to improved membrane penetration .
    • SAR analysis : Correlate logP values (from HPLC retention times) with bioactivity to optimize hydrophobicity .

    Q. What challenges arise in resolving crystallographic disorders in this compound’s structure?

    • Methodological Answer : Twinning or thermal motion in the thiazolidinone ring may require advanced refinement strategies in SHELXL:

    • Apply TWIN/BASF commands to model twinning .
    • Use anisotropic displacement parameters for atoms with high thermal motion .
    • Validate with R-factor convergence (<5% discrepancy) and residual density maps .

    Q. How can stability under physiological conditions be assessed to guide formulation studies?

    • Methodological Answer : Conduct forced degradation studies:

    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24 hours. Monitor via HPLC-MS; the thioxo group is prone to hydrolysis, forming acetic acid derivatives .
    • Oxidative stress : Expose to H₂O₂ (3%) to assess sulfur oxidation. Mass balance (degradants + parent compound) should remain near 100% .

    Q. What advanced computational methods elucidate electron density topology in this compound?

    • Methodological Answer : Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis using Multiwfn to identify bond critical points (BCPs) and Laplacian values. For example, the C=S bond shows a BCP with ∇²ρ(r) > 0, indicating closed-shell interactions relevant to π-stacking in protein binding .

    Q. How can discrepancies in NMR and X-ray data be resolved during structural validation?

    • Methodological Answer : Cross-validate using:

    • NOESY : Confirm spatial proximity of protons (e.g., pyrazole-phenyl vs. thiazolidinone protons) .
    • DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data. Deviations >1 ppm suggest crystallographic disorder or dynamic effects in solution .

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